2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanol
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Overview
Description
2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[45]dec-8-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanol may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design.
Industry: In industry, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism by which 2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanol exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol
Uniqueness: 2-(7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[45]dec-8-yl)ethanol is unique due to its specific structural features, which differentiate it from other similar compounds
Properties
IUPAC Name |
2-(7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)9-13(16-7-8-17-13)10-12(3,4)14(11)5-6-15/h15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJHHRSUEOVGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1CCO)(C)C)OCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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